TDPAM01
Description
Properties
CAS No. |
2231103-08-3 |
|---|---|
Molecular Formula |
C18H22N4O4S2 |
Molecular Weight |
422.518 |
IUPAC Name |
6,6'-(ethane-1,2-diyl)bis(4-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) |
InChI |
InChI=1S/C18H22N4O4S2/c1-21-11-19-27(23,24)17-7-5-13(9-15(17)21)3-4-14-6-8-18-16(10-14)22(2)12-20-28(18,25)26/h5-10,19-20H,3-4,11-12H2,1-2H3 |
InChI Key |
PZUOXMWBXQXKJK-UHFFFAOYSA-N |
SMILES |
CN1CNS(C2=C1C=C(CCC3=CC=C(S(NCN4C)(=O)=O)C4=C3)C=C2)(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TDPAM01; TDPAM-01; TDPAM 01; |
Origin of Product |
United States |
Scientific Research Applications
Neuroscience Research
TDPAM01's modulation of the GluA2 receptor makes it a valuable tool in neuroscience. By enhancing AMPA receptor activity, it may aid in understanding synaptic transmission and plasticity, which are crucial for learning and memory processes.
Drug Development
The binding characteristics of this compound to the GluA2 receptor have been studied using X-ray crystallography, revealing insights into its potency compared to other modulators like TDPAM02. This knowledge is essential for designing new drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia .
Pharmacological Studies
This compound's role as a positive allosteric modulator allows researchers to investigate its effects on excitatory neurotransmission. This could lead to advancements in treatments for conditions characterized by impaired glutamate signaling, including epilepsy and depression .
Case Study 1: X-ray Crystallography Analysis
A study utilized X-ray crystallography to elucidate the binding modes of this compound within the GluA2 receptor. The structural data indicated that this compound binds effectively to both flop and flip variants of the receptor, providing a foundation for further pharmacological exploration .
Case Study 2: Comparative Potency Assessment
Research comparing this compound with its analog TDPAM02 demonstrated that TDPAM02 exhibits tenfold greater potency. Understanding these differences is crucial for optimizing drug candidates aimed at enhancing AMPA receptor function .
Data Tables
| Parameter | This compound | TDPAM02 |
|---|---|---|
| Binding Affinity | Moderate | High |
| Modulation Type | Positive Allosteric | Positive Allosteric |
| Receptor Variants Targeted | Flop, Flip | Flop, Flip |
| Potency Comparison | Baseline | 10x Greater |
Comparison with Similar Compounds
Comparison with TDPAM02
Potency and Structural Basis
TDPAM02, a structural analog of TDPAM01, exhibits 10-fold higher potency (1.4 nM) due to enhanced interactions at the dimer interface . Key differences include:
- Water-mediated hydrogen bonds : TDPAM02 forms an additional contact between its sulfonamide group and Asn775 via a water molecule, stabilizing the dimer interface in both apo and L-glutamate-bound states .
- Cyclopropyl group positioning : The cyclopropyl group in TDPAM02 maintains tighter van der Waals contacts (3.2–3.5 Å) with Met516 and Phe517 compared to this compound, even in apo conformations .
- Solubility and crystallization : TDPAM02's lower aqueous solubility necessitates 20% DMSO for co-crystallization, whereas this compound crystallizes in 10% DMSO .
Binding Versatility
Both modulators bind GluA2 flip and flop splice variants, but TDPAM02 uniquely stabilizes apo GluA2-LBD with an expanded orthosteric cleft, mimicking the agonist-free conformation (PDB 1FTO) . This dual binding capability suggests TDPAM02 may preactivate receptors for glutamate signaling, a property absent in this compound .
Comparison with Monomeric PAMs
Monomeric PAMs like BPAM344 (cyclopropyl-containing) and BPAM97 (N-ethyl-containing) exhibit similar trends:
| Compound | Potency (nM) | Key Structural Feature | Interaction Mechanism |
|---|---|---|---|
| This compound | 13.4 | Dimeric, cyclopropyl | Stabilizes preformed dimers |
| BPAM344 | ~10 | Monomeric, cyclopropyl | Direct hydrophobic interactions |
| BPAM97 | ~100 | Monomeric, N-ethyl | Weaker affinity due to flexibility |
BPAM344’s cyclopropyl group enhances binding affinity by 10-fold over BPAM97, mirroring the TDPAM02 vs. This compound relationship . However, monomeric PAMs lack the dimer-stabilizing effects of this compound/02, highlighting the advantage of dimeric designs .
Comparison with Classical PAMs
Classical AMPA receptor PAMs like cyclothiazide , CX614 , and aniracetam bind distinct regions of the GluA2-LBD (Figure 6B) :
- This compound : Occupies the dimer interface, directly stabilizing the active conformation and increasing agonist sensitivity .
- CX614 : Acts at the transmembrane domain (TMD), unlike this compound’s LBD-targeted mechanism .
Receptor Specificity
Data Tables
Table 1: Key Parameters of this compound and Comparators
| Parameter | This compound | TDPAM02 | BPAM344 | Cyclothiazide |
|---|---|---|---|---|
| Potency (nM) | 13.4 | 1.4 | ~10 | ~300 |
| Dimer Stabilization | Yes | Yes | No | No |
| Apo-State Binding | No | Yes | No | No |
| Solubility | Moderate | Low | High | High |
Table 2: Structural Interactions
| Compound | Key Residues | Interaction Type |
|---|---|---|
| This compound | Pro515, Met516, Phe517 | Hydrogen bonds, hydrophobic |
| TDPAM02 | Asn775 (via H2O), Met516 | Water-mediated, van der Waals |
| BPAM344 | Leu650, Tyr702 | Hydrophobic, π-stacking |
Q & A
Q. How should contradictory potency data from crystallography vs. functional assays be reconciled?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
